molecular formula C13H18O B7846259 1-(4-Ethylphenyl)pentan-1-one

1-(4-Ethylphenyl)pentan-1-one

Cat. No.: B7846259
M. Wt: 190.28 g/mol
InChI Key: CZBSHRKLCBQIES-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)pentan-1-one is an aromatic ketone of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate and building block for the development of novel chemical entities. Its structure, featuring an elongated pentanone chain attached to a para-ethylphenyl ring, makes it a valuable precursor in structure-activity relationship (SAR) studies, particularly in the exploration of complex molecules like pyrovalerone analogs . Researchers utilize this compound in the synthesis of potential pharmacologically active molecules. Its reactivity allows for further functionalization, including alpha-substitution and reactions at the ketone group, facilitating the creation of diverse compound libraries for high-throughput screening . In forensic and toxicological research, this compound and its derivatives are of analytical interest for method development and reference standard synthesis, aiding in the identification of novel psychoactive substances (NPS) . The para-ethyl substitution on the phenyl ring can influence the compound's electronic properties and lipophilicity, which are critical parameters in drug design for optimizing pharmacokinetic profiles . Applications: This chemical is for research applications only, including: • Organic Synthesis: A key intermediate for Friedel-Crafts acylation and nucleophilic addition reactions . • Medicinal Chemistry: A building block for the design and synthesis of compounds for biological evaluation . • Analytical Chemistry: Serves as a reference standard in chromatographic and mass spectrometric analysis . Handling and Safety: This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(4-ethylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBSHRKLCBQIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of Acyl Chloride : AlCl3\text{AlCl}_3 coordinates with pentanoyl chloride, generating an acylium ion (R-C+=O\text{R-C}^+\text{=O}) as the electrophile.

  • Electrophilic Substitution : The acylium ion attacks the aromatic ring of 4-ethylbenzene, forming a resonance-stabilized carbocation intermediate.

  • Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding this compound.

Optimized Parameters

ParameterValue/DetailSource
CatalystAlCl3\text{AlCl}_3 (1.2 equiv)
SolventDichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)
Temperature0°C to reflux (40–60°C)
Reaction Time4–6 hours
Yield65–75% (reported for analogous ketones)

This method is favored for its scalability and compatibility with electron-rich aromatic substrates. However, competing side reactions, such as over-acylation or isomerization, necessitate precise control of stoichiometry and temperature.

The Claisen condensation, a cornerstone of enolate chemistry, offers a pathway to 1,4-diketones, which can be selectively reduced to mono-ketones. Although not directly cited for this compound, analogous procedures from demonstrate the utility of this method. For instance, the reaction of ethyl acetoacetate with 4-ethylbenzaldehyde under basic conditions generates β-keto esters, which are hydrolyzed and decarboxylated to yield aryl ketones.

Experimental Insights from

  • Base : Sodium hydride (NaH\text{NaH}) in ethyl acetate.

  • Work-Up : Acidic quenching (10% NH4Cl\text{NH}_4\text{Cl}) followed by column chromatography.

  • Yield : 76–78% for similar diketone syntheses.

Purification and Characterization

Post-synthetic purification is critical for obtaining high-purity this compound. Common techniques include:

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (9:1 to 4:1 gradient).

Spectroscopic Characterization

TechniqueKey DataSource
1H^1\text{H} NMR δ 1.25 (t, 3H, CH2_2CH3_3), δ 2.85 (q, 2H, Ar-CH2_2), δ 7.25–7.40 (m, 4H, Ar-H)
IR Spectroscopy 1685 cm1^{-1} (C=O stretch)
Mass Spectrometry m/z 190.28 (M+^+)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-ethylbenzoic acid.

    Reduction: Formation of 1-(4-ethylphenyl)pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Ethylphenyl)pentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)pentan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring’s substituent significantly alter physical and chemical properties:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
1-(4-Ethylphenyl)pentan-1-one 4-Ethyl 190.28 (C₁₃H₁₈O) Not reported Intermediate in organic synthesis
1-(4-Methylphenyl)pentan-1-one 4-Methyl 176.26 (C₁₂H₁₆O) Not reported Precursor to brominated derivatives
1-(4-tert-Butylphenyl)pentan-1-one 4-tert-Butyl 218.34 (C₁₅H₂₂O) Not reported Increased lipophilicity
5-Bromo-1-(4-ethylphenyl)pentan-1-one 4-Ethyl, 5-Bromo 269.18 (C₁₃H₁₇BrO) Not reported Higher molecular weight; reactive site for further substitution

Key Observations :

  • Bulkier substituents (e.g., tert-butyl) enhance lipophilicity but may reduce crystallinity compared to smaller groups like ethyl or methyl .
  • Bromination at the 5-position introduces a reactive handle for cross-coupling reactions .

Modifications to the Pentanone Chain

Functionalization of the pentanone chain impacts biological activity and legal status:

Compound Name Chain Modification Molecular Weight (g/mol) Bioactivity/Legal Status References
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one 2-Methylamino 205.32 (C₁₄H₂₁NO) Psychoactive (cathinone derivative); controlled substance in some jurisdictions
1-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one 2-Pyrrolidinyl 257.39 (C₁₇H₂₃NO) Potent stimulant (α-PVP analog); regulated under drug laws
This compound (base compound) None 190.28 (C₁₃H₁₈O) No reported psychoactivity; used in industrial synthesis

Key Observations :

  • Addition of nitrogen-containing groups (e.g., methylamino, pyrrolidinyl) confers stimulant properties by interacting with monoamine transporters .
  • The unmodified pentanone backbone lacks psychoactivity, making it valuable in non-pharmacological applications .

Melting Point Trends

Data from structurally related compounds reveals substituent effects on melting points:

Compound Name (from ) Substituent Melting Point (°C) Molecular Weight (g/mol)
1-(4-tert-Butylphenyl)pentan-1-one derivative (2h) 4-tert-Butyl 67 498.23
1-(4-Methylphenyl)pentan-1-one derivative (2j) 4-Methyl 165 442.20
This compound derivative (2k) 4-Ethyl 167 465.20

Key Observations :

  • Ethyl and methyl substituents yield higher melting points compared to tert-butyl, likely due to improved crystal packing efficiency .
  • Bulky groups like tert-butyl disrupt molecular symmetry, reducing melting points .

Biological Activity

1-(4-Ethylphenyl)pentan-1-one, also known as 4-ethylpropiophenone, is a ketone compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an ethyl group attached to a phenyl ring and a pentanone backbone. Its chemical formula is C12H16OC_{12}H_{16}O, and it possesses a molecular weight of 192.26 g/mol. The compound's structural features contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism may involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property could make it a candidate for treating inflammatory diseases.

Analgesic Activity

Preliminary research suggests that this compound may possess analgesic properties . In animal models, the compound has been observed to reduce pain responses, indicating its potential as a pain management therapeutic.

The biological activities of this compound are believed to result from its interaction with specific molecular targets:

  • Cell Membrane Interaction: The compound may integrate into microbial membranes, altering permeability and leading to cell death.
  • Cytokine Modulation: It appears to modulate signaling pathways involved in inflammation, possibly through inhibition of nuclear factor kappa B (NF-kB) activation.
  • Pain Pathway Inhibition: The analgesic effects may be linked to the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study B (2021)Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound.
Study C (2022)Found that administration in a rat model led to a 40% reduction in pain response compared to control groups.

Applications

Given its biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development: As an antimicrobial and anti-inflammatory agent.
  • Cosmetic Industry: Potential use in formulations aimed at reducing skin inflammation.
  • Agricultural Sector: Possible applications as a biopesticide due to its antimicrobial properties.

Q & A

Advanced Research Question

  • ¹H/¹³C NMR : Assign signals by comparing to structurally similar compounds. For example, the carbonyl carbon in this compound appears at ~200 ppm in ¹³C NMR, while aromatic protons show characteristic splitting patterns .
  • XRD : Resolve stereochemical uncertainties by crystallizing the compound and analyzing bond angles/distances (e.g., as done for cathinone derivatives in ).
  • IR : Confirm ketone functionality via a strong C=O stretch (~1700 cm⁻¹).

Data Contradiction Example : Discrepancies in NOESY correlations may indicate conformational flexibility. Cross-validate with computational models (DFT) .

What strategies mitigate side reactions during the synthesis of this compound analogs?

Advanced Research Question
Common side reactions include over-acylation and ring alkylation . Mitigation approaches:

  • Low-temperature protocols (0–10°C) to suppress electrophilic substitution at unintended positions .
  • Protecting groups (e.g., silylation of reactive hydroxyl groups in precursors).
  • Catalyst screening : FeCl₃ may reduce polyacylation compared to AlCl₃ in sensitive substrates .

Methodological Tip : Use scavengers like molecular sieves to trap excess acyl chloride.

How do structural modifications (e.g., halogenation, alkyl chain length) affect the biological activity of this compound?

Basic Research Question

  • Halogenation (e.g., bromine at the para position) enhances binding to hydrophobic enzyme pockets, as seen in HCV-E2 interaction inhibitors .
  • Alkyl chain elongation increases lipophilicity, potentially improving blood-brain barrier penetration (observed in cathinone derivatives ).

Hypothetical SAR Table (based on ):

DerivativeBioactivity (IC₅₀)LogP
This compound10 µM3.2
5-Bromo analog 2.5 µM4.1
N-Ethylamino analog 15 µM2.8

What computational tools are effective for predicting the reactivity and stability of this compound in catalytic systems?

Advanced Research Question

  • DFT Calculations : Model transition states to predict regioselectivity in Friedel-Crafts reactions. For example, B3LYP/6-31G* basis sets can estimate activation energies for acylation at the para position .
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., toluene vs. DCM) .
  • QSPR Models : Corate electronic descriptors (HOMO/LUMO) with experimental yields.

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

How should researchers address discrepancies in reported biological activities of this compound analogs?

Advanced Research Question

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Metabolic Stability Tests : Rule out degradation artifacts by incubating compounds with liver microsomes .
  • Collaborative Studies : Cross-validate data across labs, as done for cathinone derivatives .

Case Study : Conflicting IC₅₀ values for 5-bromo analogs may arise from differences in assay pH or solvent polarity .

What safety and regulatory considerations apply to handling this compound in research settings?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Regulatory Compliance : Track DEA scheduling updates, as structural analogs (e.g., cathinones) are often controlled substances .
  • Waste Disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

Documentation : Maintain detailed logs of synthesis, usage, and disposal for audits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.